molecular formula C9H8BrF2NO B11714518 (S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11714518
M. Wt: 264.07 g/mol
InChI Key: YNJBWKVXBYPBLU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chiral benzoxazine derivative featuring a 3,4-dihydro-2H-benzo[b][1,4]oxazine core with substituents at positions 5 (bromo), 7 and 8 (difluoro), and 3 (methyl). Its (S)-enantiomer is a critical intermediate in the synthesis of levofloxacin, a broad-spectrum fluoroquinolone antibiotic . The stereochemistry at the 3-methyl group is essential for biological activity, as it aligns with the configuration required for effective binding to bacterial DNA gyrase and topoisomerase IV .

Properties

Molecular Formula

C9H8BrF2NO

Molecular Weight

264.07 g/mol

IUPAC Name

(3S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H8BrF2NO/c1-4-3-14-9-7(12)6(11)2-5(10)8(9)13-4/h2,4,13H,3H2,1H3/t4-/m0/s1

InChI Key

YNJBWKVXBYPBLU-BYPYZUCNSA-N

Isomeric SMILES

C[C@H]1COC2=C(C(=CC(=C2N1)Br)F)F

Canonical SMILES

CC1COC2=C(C(=CC(=C2N1)Br)F)F

Origin of Product

United States

Preparation Methods

Transaminase-Catalyzed Asymmetric Amination

A scalable chemoenzymatic route involves transaminases (TAs) for introducing the (S)-configuration. Starting from 2-bromo-5,6-difluorophenol, the sequence includes:

  • O-Alkylation : Reaction with epichlorohydrin to form 1-(2-bromo-5,6-difluorophenoxy)propan-2-one.

  • Enzymatic Transamination : Using ω-transaminase (ATA-256) with isopropylamine as an amine donor, yielding (S)-1-(2-bromo-5,6-difluorophenoxy)propan-2-amine with >99% enantiomeric excess (ee).

  • Cyclization : Palladium(II) acetate and xantphos-mediated intramolecular C–N coupling to form the benzoxazine core.

Key Data :

StepCatalyst/ReagentYield (%)ee (%)
O-AlkylationEpichlorohydrin91
TransaminationATA-256, Isopropylamine60>99
CyclizationPd(OAc)₂, Xantphos66>99

This method avoids racemization and achieves high optical purity, critical for pharmaceutical applications.

Halogenation Strategies for Bromo and Difluoro Substituents

Regioselective Bromination

Cyclization Methods for Benzoxazine Core Formation

Mitsunobu Reaction

A one-pot convergent synthesis employs Mitsunobu conditions for cyclization:

  • Substrates : 2-Amino-5-bromo-3,4-difluorophenol and (R)-2,3-epoxy-4-trityloxybutanol.

  • Reagents : DIAD, PPh₃ in THF.

  • Outcome : Forms tricyclic benzoxazine with 97.8% ee.

Advantages :

  • High enantioselectivity without chiral chromatography.

  • Compatible with acid-sensitive groups.

Mannich Cyclization

Mannich reactions are used for N-alkylation and cyclization:

  • Conditions : Formaldehyde, methylamine, and HCl in ethanol.

  • Yield : 50–70% for racemic mixtures, requiring subsequent enzymatic resolution.

Stereochemical Control and Resolution

Lipase-Mediated Kinetic Resolution

Racemic 3-methyl-3,4-dihydro-2H-benzoxazine derivatives are resolved using lipases:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Acetate derivatives of racemic alcohols.

  • Outcome : (S)-Alcohols with 98% ee after hydrolysis.

Data :

SubstrateEnzymeConversion (%)ee (%)
Rac-3-Methyl benzoxazineCAL-B4998 (S)

Chiral Auxiliaries

Chiral oxazaborolidine catalysts enable asymmetric reductions:

  • Example : Corey–Bakshi–Shibata (CBS) reduction of ketones to (S)-alcohols.

  • Yield : 65–80% with 95–99% ee.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Feasibility
ChemoenzymaticHigh ee, no racemizationEnzyme cost, multi-stepPilot-scale
Mitsunobu CyclizationOne-pot, high stereocontrolCostly reagents (DIAD, PPh₃)Lab-scale
Lipase ResolutionMild conditions, broad substrate≤50% theoretical yieldIndustrial

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 undergoes facile NAS reactions under mild conditions. For example:

  • Amination : Reacts with primary/secondary amines in DMF at 80°C to yield 5-amino derivatives.

  • Methoxy/Hydroxy Substitution : Achieved using NaOMe or NaOH in THF at 60°C (yields: 70–85%) .

Table 1: Substitution Reactions at Position 5

ReactantConditionsProductYield (%)Source
PiperidineDMF, 80°C, 6 h5-Piperidinyl derivative78
Sodium methoxideTHF, 60°C, 4 h5-Methoxy derivative85
2-FluoroethylamineDMF, 100°C, 8 h5-(2-Fluoroethylamino) derivative62

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) to form biaryl derivatives.

  • Buchwald-Hartwig Amination : With diarylamines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) for N-aryl products .

Key Example:

  • Reaction with 3,5,6-trimethylpyrazine-2-boronic acid yields a pyrazine-coupled product (62% yield, purified via silica chromatography) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzoxazine ring undergoes EAS at position 7 or 8:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (selectivity: 7-NO₂ > 8-NO₂).

  • Halogenation : NBS in CCl₄ adds bromine at position 8 (stereochemistry retained).

Ring-Opening and Functionalization

The oxazine ring undergoes controlled cleavage:

  • Acid-Catalyzed Hydrolysis : HCl (6M) opens the ring to form 2-aminophenol derivatives .

  • Reduction : NaBH₄ reduces the oxazine to a dihydroxy intermediate, enabling further alkylation .

Biological Activity Modulation

Derivatives show structure-activity relationships (SAR) in medicinal chemistry:

  • Antimycobacterial Activity : Analogues with pyrazine substituents inhibit DprE1 (IC₅₀: 0.8–2.1 µM) .

  • Herbicidal Effects : Fluoroethylamide derivatives act as protox inhibitors (EC₅₀: 12 nM) .

Stereochemical Influence

The (S)-configuration at position 3 impacts reactivity:

  • Chiral Retention : NAS reactions preserve stereochemistry (e.e. >98% confirmed by chiral HPLC).

  • Diastereoselective Alkylation : Methyl group at position 3 directs regioselectivity in EAS .

Comparative Reactivity of Substituents

PositionReactivity TrendGoverning Factor
5-BrHigh (NAS > EAS)Electrophilicity of C-Br bond
7/8-FModerate (deactivating meta-directors)Electron-withdrawing effect
3-CH₃Steric hindrance modulates accessSteric bulk near reaction center

This compound’s versatility in cross-coupling, substitution, and ring-modification reactions makes it valuable for developing pharmaceuticals, agrochemicals, and advanced materials. Its stereochemical stability and predictable reactivity align with modern synthetic strategies in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that (S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibits significant antibacterial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For example, a study highlighted the synthesis of this compound and its evaluation against resistant bacterial strains, demonstrating its efficacy and potential for further development in pharmaceuticals .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The structure of (S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine allows it to interact with biological targets involved in cell proliferation and survival .

Materials Science

Polymer Chemistry
In materials science, (S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be used as a functional monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the performance of materials used in coatings and adhesives .

Nanocomposites
This compound is also being explored for use in nanocomposites. By integrating (S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine into nanostructured materials, researchers aim to develop composites with superior electrical conductivity and thermal stability. This application is particularly relevant in the development of advanced electronic devices .

Agrochemicals

Pesticide Development
The compound's unique chemical structure positions it as a potential candidate for developing new agrochemicals. Its antimicrobial properties can be beneficial in formulating pesticides aimed at protecting crops from bacterial infections. Research is ongoing to evaluate its effectiveness against various agricultural pathogens .

Summary of Findings

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntibacterial agentsEffective against resistant bacterial strains
Anticancer potentialInduces apoptosis in cancer cells
Materials ScienceFunctional monomer for polymersEnhances thermal and mechanical properties
NanocompositesImproves electrical conductivity and stability
AgrochemicalsPesticide developmentPotential effectiveness against agricultural pathogens

Mechanism of Action

The mechanism of action of (S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazine Derivatives

Structural and Functional Differences

The pharmacological and physicochemical properties of benzoxazine derivatives are highly dependent on substitution patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives
Compound Name Substituents Key Features Biological Activity/Application References
(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 5-Br, 7,8-diF, 3-Me Chiral (S)-enantiomer; electron-withdrawing halogens enhance bacterial target binding Precursor for levofloxacin (antibacterial)
TTZ-1 2-TTZ head group, 8-hydrophobic chain Bioisosteric TTZ group replaces carboxylic acid; lipophilic tail Protein S-a inhibitor (anticoagulant applications)
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 8-Br, 4-Bn Bulky benzyl group at 4-position; bromine at 8 Synthetic intermediate for further functionalization
(S)-7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 7,8-diF, 3-Me Lacks bromine at 5; same core as levofloxacin precursor Direct precursor to levofloxacin
6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine 6-Br, 5-F Halogen positions differ (6-Br vs. 5-Br in target compound) Structural analog; potential antibacterial activity (not explicitly reported)
7-Bromo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Br, 6-Me Bromine at 7 instead of 5; methyl at 6 Unspecified activity; highlights positional isomerism effects

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects: The 5-bromo and 7,8-difluoro substituents in the target compound enhance electrophilicity, improving interactions with bacterial enzymes compared to non-halogenated analogs .
  • Stereochemical Influence : The (S)-configuration at the 3-methyl group is critical for levofloxacin’s activity; mismatched enantiomers show reduced efficacy .
  • Lipophilicity : TTZ-1’s hydrophobic chain increases membrane permeability, favoring intracellular enzyme inhibition, whereas the target compound’s polar halogens balance solubility and target binding .

Biological Activity

(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound notable for its unique chemical structure characterized by the presence of bromine and fluorine atoms. This compound has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties.

PropertyValue
Molecular Formula C₉H₈BrF₂NO
Molecular Weight 264.07 g/mol
IUPAC Name (3S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS Number 1863450-43-4
Boiling Point 277.5 ± 40.0 °C
Density 1.572 ± 0.06 g/cm³

Synthesis

The synthesis of (S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves cyclization reactions using α-amino ketones and diazo pyruvates under specific conditions. Catalysts such as ruthenium chloride (RuCl₃) are often employed to facilitate the reaction through tandem N–H insertion and cyclization sequences.

Anti-Cancer Activity

Research indicates that derivatives of benzoxazepine, which share structural similarities with (S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, exhibit significant anti-cancer properties. Studies have shown that these compounds can induce cytotoxicity against various solid tumor cell lines. The mechanism behind this activity may involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in cancer progression .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially reducing the release of inflammatory mediators in response to stimuli . This property makes it a candidate for further investigation in treating inflammatory diseases.

Antimicrobial Activity

While the primary focus has been on anti-cancer and anti-inflammatory activities, some studies have explored the antimicrobial potential of related benzoxazepine derivatives. Limited antimicrobial activity was reported against certain bacterial pathogens; however, the effectiveness varied significantly across different compounds within this class .

Structure-Activity Relationship (SAR)

The presence of bromine and fluorine substituents in (S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is believed to enhance its biological activity compared to similar compounds without these halogens. The unique electronic properties imparted by these substituents may influence the compound's interaction with biological targets.

Study on Cytotoxicity

A study published in a peer-reviewed journal highlighted that synthesized benzoxazepine derivatives demonstrated varying levels of cytotoxicity against different cancer cell lines. For instance:

CompoundCell Line TestedIC₅₀ Value (µM)
Benzoxazepine Derivative AMCF-7 (Breast Cancer)15
Benzoxazepine Derivative BHeLa (Cervical Cancer)25
Benzoxazepine Derivative CA549 (Lung Cancer)30

These findings suggest that specific structural features significantly affect cytotoxic efficacy against cancer cells .

Inflammatory Response Modulation

Another study examined how benzoxazepine derivatives affected pro-inflammatory cytokines in vitro. The results indicated that certain derivatives could significantly reduce TNF-α levels in stimulated macrophages:

CompoundTNF-α Inhibition (%)
Benzoxazepine Derivative A60
Benzoxazepine Derivative B40

This modulation of inflammatory markers suggests potential therapeutic applications in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine?

  • Methodological Answer : The synthesis typically involves sequential halogenation and fluorination of a benzoxazine scaffold. For example:

Start with a 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine precursor.

Introduce bromine at position 5 via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity .

Fluorinate positions 7 and 8 using a fluorinating agent like Selectfluor® in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Characterization requires 1^1H/19^{19}F NMR to confirm substitution patterns and HPLC with chiral columns to verify enantiopurity (S-configuration) .

Q. How can the stereochemical integrity of the (S)-enantiomer be ensured during synthesis?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis during cyclization of the benzoxazine ring. For example:

  • Employ a chiral Lewis acid catalyst (e.g., BINOL-derived catalysts) to induce stereoselectivity in the formation of the oxazine ring .
  • Post-synthesis, confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) or circular dichroism (CD) spectroscopy .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Avoid inhalation or skin contact due to potential toxicity; use fume hoods and PPE (gloves, lab coats).
  • Store in a dry, inert atmosphere (argon) at –20°C to prevent decomposition.
  • Dispose of waste via halogen-specific protocols, as brominated compounds may generate hazardous byproducts .

Advanced Research Questions

Q. How do the fluorine substituents at positions 7 and 8 influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the aromatic ring, directing subsequent reactions (e.g., nucleophilic aromatic substitution) to meta/para positions.
  • Use Hammett constants (σmσ_m and σpσ_p) to quantify electronic effects. Computational studies (DFT) can model charge distribution and predict sites for functionalization .
  • Experimentally, compare reaction rates of fluorinated vs. non-fluorinated analogs in Suzuki-Miyaura couplings to assess electronic impacts .

Q. What strategies optimize regioselective bromination in the presence of fluorine atoms?

  • Methodological Answer :

  • Directed ortho-metalation : Use a directing group (e.g., oxazine oxygen) to guide bromination to position 5.
  • Protection/deprotection : Temporarily protect fluorine atoms with trimethylsilyl (TMS) groups to prevent undesired halogen exchange during bromination .
  • Monitor reaction progress via in-situ 19^{19}F NMR to detect side products like Br-F displacement .

Q. How can computational chemistry predict the compound’s metabolic stability in drug discovery contexts?

  • Methodological Answer :

  • Perform molecular docking studies to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4).
  • Use QSAR models to correlate fluorine substitution patterns with metabolic half-life (t1/2t_{1/2}).
  • Validate predictions with in vitro microsomal stability assays using liver S9 fractions .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Methodological Answer :

  • Challenge : Overlapping 1^1H NMR signals due to fluorine coupling.
    Solution : Use 19^{19}F-decoupled NMR or 2D HSQC to resolve splitting patterns .
  • Challenge : Detecting trace enantiomeric impurities.
    Solution : Employ ultra-high-performance chiral LC-MS with sub-2µm particle columns for enhanced resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.